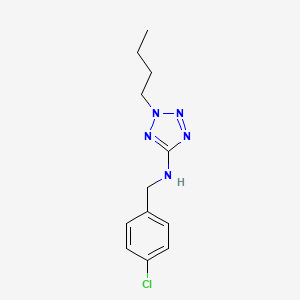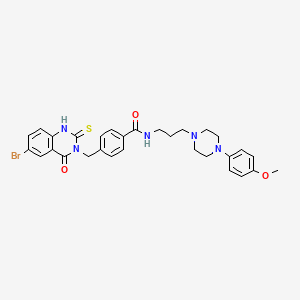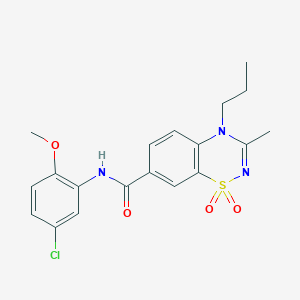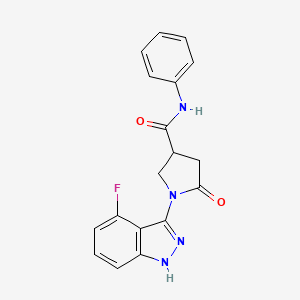
2-butyl-N-(4-chlorobenzyl)-2H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a butyl group and a 4-chlorophenylmethyl group attached to the tetrazole ring. Tetrazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzylamine with butyl isocyanide and sodium azide under appropriate reaction conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure efficient and consistent synthesis.
化学反应分析
Types of Reactions
2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction may produce reduced tetrazole compounds. Substitution reactions can result in a variety of substituted tetrazole derivatives with different functional groups.
科学研究应用
2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Tetrazole derivatives, including this compound, are studied for their biological activities. They exhibit antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications. Tetrazole derivatives are known to interact with biological targets such as enzymes and receptors, leading to potential treatments for various diseases.
Industry: In the industrial sector, tetrazole compounds are used as corrosion inhibitors, stabilizers, and additives in various formulations.
作用机制
The mechanism of action of 2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, tetrazole derivatives are known to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1-BUTYL-4-CHLORO-1H-TETRAZOLE: Similar in structure but lacks the phenylmethyl group.
2-BUTYL-5-METHYL-1H-TETRAZOLE: Similar in structure but has a methyl group instead of the chlorophenylmethyl group.
4-CHLORO-1H-TETRAZOLE: Similar in structure but lacks the butyl group.
Uniqueness
2-BUTYL-N-[(4-CHLOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the butyl and 4-chlorophenylmethyl groups. These substituents contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in research and industry.
属性
分子式 |
C12H16ClN5 |
|---|---|
分子量 |
265.74 g/mol |
IUPAC 名称 |
2-butyl-N-[(4-chlorophenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5/c1-2-3-8-18-16-12(15-17-18)14-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,16) |
InChI 键 |
OLHJFVXCUQAYOG-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1N=C(N=N1)NCC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(tert-butylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224250.png)
![6-allyl-N-(4-methylbenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11224252.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B11224256.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B11224260.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11224265.png)
![N-(5-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11224269.png)
![3-(4-bromophenyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11224276.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11224282.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11224286.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11224296.png)
![4-Butoxy-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11224299.png)

